2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the fluorine atom and the pyrimidinedione core structure imparts unique chemical properties to this compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- typically involves the introduction of a fluorine atom into the pyrimidinedione core. One common method is the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrimidinedione derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidinedione derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
Fluorinated Pyrimidines: Other fluorinated pyrimidine derivatives with varying biological activities.
Pyrimidinedione Derivatives: Compounds with different substituents on the pyrimidinedione core, leading to diverse chemical and biological properties.
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
56058-99-2 |
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Molecular Formula |
C7H7FN2O3 |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
5-fluoro-1-propanoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-3-4(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13) |
InChI Key |
IQBDVJWBUMTCEE-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
Canonical SMILES |
CCC(=O)N1C=C(C(=O)NC1=O)F |
75410-16-1 | |
Synonyms |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
Origin of Product |
United States |
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